N'~1~,N'~4~-bis[(1E)-2-phenylethylidene]butanedihydrazide
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Overview
Description
N’,N’-BIS[(E)-2-PHENYLETHYLIDENE]SUCCINOHYDRAZIDE is a chemical compound with the molecular formula C18H18N4O2 and a molecular weight of 322.37 g/mol . This compound is known for its unique structure, which includes two phenylethylidene groups attached to a succinohydrazide backbone. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N’,N’-BIS[(E)-2-PHENYLETHYLIDENE]SUCCINOHYDRAZIDE typically involves the condensation reaction between succinic dihydrazide and an appropriate aldehyde, such as benzaldehyde . The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
N’,N’-BIS[(E)-2-PHENYLETHYLIDENE]SUCCINOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’,N’-BIS[(E)-2-PHENYLETHYLIDENE]SUCCINOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N’,N’-BIS[(E)-2-PHENYLETHYLIDENE]SUCCINOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N’,N’-BIS[(E)-2-PHENYLETHYLIDENE]SUCCINOHYDRAZIDE can be compared with other similar compounds, such as:
N’,N’-BIS[(E)-1-PHENYLETHYLIDENE]ETHANEDIHYDRAZIDE: This compound has a similar structure but with different substituents, leading to variations in its chemical properties.
N’,N’-BIS[(E)-2-HYDROXY-1-(HYDROXYMETHYL)ETHYL]ETHANEDIHYDRAZIDE: This compound contains hydroxyl groups, which can affect its reactivity and applications.
N’,N’-BIS[(E)-2-PHENYLETHYLIDENE]SUCCINOHYDRAZIDE stands out due to its unique combination of phenylethylidene groups and succinohydrazide backbone, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-2-phenylethylideneamino]butanediamide |
InChI |
InChI=1S/C20H22N4O2/c25-19(23-21-15-13-17-7-3-1-4-8-17)11-12-20(26)24-22-16-14-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,23,25)(H,24,26)/b21-15+,22-16+ |
InChI Key |
IJJSKVHUJCWZGQ-YHARCJFQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N/NC(=O)CCC(=O)N/N=C/CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=NNC(=O)CCC(=O)NN=CCC2=CC=CC=C2 |
Origin of Product |
United States |
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